Chemical structure and physicochemical properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
Chemical structure and physicochemical properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
An In-depth Technical Guide to 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoxaline scaffold, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is a prominent member of this group.[1][2][3][4] Its synthetic accessibility and diverse pharmacological profile have made it a cornerstone for developing novel therapeutics.[2][4] When this versatile core is functionalized with another potent heterocyclic moiety, the pyrazole ring—itself known for a broad spectrum of biological activities—the resulting hybrid molecule presents a compelling subject for scientific investigation.[5]
This technical guide provides a comprehensive overview of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a molecule that combines these two important scaffolds. We will delve into its chemical structure, physicochemical properties, synthetic routes, and potential applications, particularly in the realm of drug discovery and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the causality behind experimental choices and analytical interpretations from the perspective of a senior application scientist.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its precise molecular structure and its associated identifiers. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline features a quinoxaline core substituted at the 7-position with a bromine atom and at the 2-position with a 1H-pyrazol-1-yl group.[1] This specific arrangement of atoms and functional groups dictates its chemical behavior and biological interactions.
Caption: Proposed synthetic workflow for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.
Experimental Protocol: Synthesis via SₙAr
This protocol is a representative method adapted from standard procedures for the N-arylation of azoles with halo-quinoxalines.
-
Activation of Quinoxaline Core: To a solution of 6-bromoquinoxaline (1 equiv.) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.2 equiv.). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product (6-bromo-2-chloroquinoxaline) by column chromatography.
-
Nucleophilic Substitution: In a round-bottom flask, combine 6-bromo-2-chloroquinoxaline (1 equiv.), 1H-pyrazole (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.) in dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress using TLC. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the pyrazolide anion.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.
Spectroscopic Characterization
Unambiguous structure confirmation requires a suite of spectroscopic techniques. [6] Table 3: Predicted Spectroscopic Data While specific experimental spectra are not available in the cited literature, the expected data can be reliably predicted based on the known ranges for these functional groups. [7][8]
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Quinoxaline Protons (3H): Multiple signals in the aromatic region (δ 7.5-8.5 ppm).- Pyrazole Protons (3H): Three distinct signals, typically one triplet and two doublets, in the region δ 6.5-8.0 ppm. |
| ¹³C NMR | - Aromatic & Heterocyclic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C7) will be shifted relative to other aromatic carbons. |
| IR (Infrared) | - Aromatic C-H Stretch: ~3050-3150 cm⁻¹- C=N and C=C Stretches: ~1500-1600 cm⁻¹- C-Br Stretch: ~500-650 cm⁻¹ |
| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 274 and 276, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [6]Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is often preferred due to the compound's good solubility in it.
-
Infrared Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. [6]Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Acquire a mass spectrum using an instrument capable of electron ionization (EI) or electrospray ionization (ESI). [6]For EI, a direct insertion probe can be used. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the source. The resulting spectrum should be analyzed for the molecular ion peak and its characteristic bromine isotope pattern.
Chemical Reactivity and Potential Applications
The true value of a synthetic compound lies in its reactivity and its potential to serve as a tool or therapeutic agent.
Reactivity
The structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline offers several sites for further chemical modification. The bromine atom at the 7-position is particularly significant, as it is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of diverse functional groups to modulate the compound's electronic and steric properties, a common strategy in medicinal chemistry to optimize biological activity.
Applications in Medicinal Chemistry and Drug Discovery
Quinoxaline derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [2][4][9]This broad applicability stems from the ability of the quinoxaline scaffold to act as a bioisostere for other aromatic systems and to form key interactions (e.g., hydrogen bonds, π-stacking) with biological macromolecules. [3] The title compound is investigated for its potential as an antimicrobial and anticancer agent and serves as a valuable building block for synthesizing more complex heterocyclic compounds. [1]A prominent example of a related structure's application is the use of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline as a key intermediate in the synthesis of Erdafitinib, an approved FGFR kinase inhibitor for treating urothelial carcinoma. [10]This underscores the pharmaceutical relevance of this structural class.
Caption: Role as a building block for developing potential therapeutic agents.
Conclusion
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its hybrid structure, combining the privileged quinoxaline and pyrazole scaffolds, provides a robust platform for further chemical exploration. While comprehensive experimental data remains to be fully published, its structural similarity to key pharmaceutical intermediates highlights its potential. With well-defined synthetic pathways and clear methods for characterization, this compound is a valuable building block for developing next-generation therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising molecule into their scientific endeavors.
References
- EvitaChem. (n.d.). 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.
-
PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. (n.d.). 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
PubChem. (n.d.). 7-Bromo-2-naphthalen-1-ylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
-
ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]
- mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
-
Fustero, S., et al. (2011). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
- OUCI. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- BenchChem. (2025). Spectroscopic Profile of 7-Bromohept-2-yne: A Technical Guide.
- ReCIPP. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.
-
Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Retrieved from [Link]
-
Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2026). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]
-
PubMed. (2024). Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3 H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mtieat.org [mtieat.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
